molecular formula C10H13NO4 B13550334 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B13550334
M. Wt: 211.21 g/mol
InChI Key: GLSGXLRXNWOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid (CAS: 50897-30-8) is a β-hydroxy-β-aryl-substituted propanoic acid derivative. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol . Structurally, it features a hydroxy group and a methoxy group at the 3-position of the phenyl ring, distinguishing it from simpler arylpropanoic acids like ibuprofen or naproxen.

Properties

IUPAC Name

2-amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSGXLRXNWOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation and Hydrolysis Route

A patented process describes the preparation of 2-amino-3-hydroxypropanoic acid derivatives via epoxidation of an appropriate precursor, followed by rearrangement and hydrolysis steps:

  • Epoxidation is carried out using aqueous hydrogen peroxide as an oxidant, typically in the temperature range of 0 to 180 °C, preferably 70 to 120 °C.
  • The reaction time can vary widely from 0.1 to 1000 hours depending on scale and conditions.
  • pH adjustment with acidic aqueous solutions facilitates extraction and isolation of the product.
  • Amino groups are protected during the process to simplify isolation, commonly using known methods such as those described by Greene (1999) for amino protection.
  • This method yields optically active (2R,3R) or (2S,3S) stereoisomers of 2-amino-3-hydroxypropanoic acid derivatives.

Condensation and Reduction Route

Another common synthetic approach involves:

  • Condensation of 3-methoxybenzaldehyde with glycine or its derivatives under basic conditions (e.g., sodium hydroxide) to form a Schiff base intermediate.
  • Reduction of the Schiff base using sodium borohydride or similar reducing agents to afford the amino alcohol.
  • Subsequent acid treatment converts the product into the desired acid form or hydrochloride salt.
  • Reaction parameters such as temperature (commonly 25–50 °C) and pH (neutral to slightly basic) are carefully controlled to maximize yield and minimize side products.

Protection and Deprotection Strategies

  • The amino group is often protected with tert-butoxycarbonyl (Boc) groups during synthesis to avoid unwanted reactions.
  • Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as base.
  • After the main synthetic steps, Boc groups are removed under acidic conditions to yield the free amino acid or its hydrochloride salt.
  • This strategy improves solubility and stability during synthesis and purification.

Industrial and Scale-Up Considerations

  • Industrial syntheses employ continuous flow reactors and automated systems to improve reaction control and throughput.
  • Purification techniques such as recrystallization, preparative high-performance liquid chromatography (HPLC), and chromatographic resolution are used to achieve high purity and enantiomeric excess.
  • Enantiomeric resolution may involve chiral resolving agents or enzymatic hydrolysis methods to obtain optically pure products.

Analytical Validation and Purity Assessment

To confirm the identity, purity, and stereochemical integrity of the synthesized compound, the following analytical methods are standard:

Technique Purpose Key Data/Indicators
High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS) Molecular weight confirmation and impurity profiling Expected m/z ~211.21 for C10H13NO4; purity >98%
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural elucidation and confirmation of functional groups Aromatic protons δ 6.8–7.2 ppm; α-amino proton δ 3.1–3.5 ppm; Boc tert-butyl at δ ~1.4 ppm if protected
Chiral HPLC Enantiomeric purity assessment Resolution on Chiralpak® IA/IB columns, >94% ee reported
Optical Rotation Confirmation of stereochemistry Specific rotation values compared to literature
X-ray Crystallography Absolute stereochemical confirmation Crystallographic data for absolute configuration

These methods ensure that the final product meets the stringent requirements for research or pharmaceutical use.

Summary Table of Key Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Challenges
Epoxidation-Hydrolysis Appropriate unsaturated precursors Aqueous H₂O₂, acid/base, 70–120 °C Stereoselective, scalable Long reaction times, purification complexity
Condensation-Reduction 3-Methoxybenzaldehyde, glycine NaOH, NaBH₄, pH 7–8, 25–50 °C Straightforward, moderate yield Requires protection steps
Boc Protection-Deprotection Amino acid intermediates Boc₂O, Et₃N, DCM, acid for deprotection Enhances stability and purity Additional synthetic steps
Enzymatic Hydrolysis/Resolution Protected amino acid esters Enzymes or chiral resolving agents High enantiomeric purity Cost and process complexity

Research Findings and Optimization Insights

  • Reaction temperature and pH have significant effects on yield and stereochemical outcome; optimal temperature ranges are typically 50–150 °C for epoxidation and 25–50 °C for condensation-reduction steps.
  • Protecting the amino group with Boc improves reaction selectivity and facilitates purification, especially in multi-step syntheses.
  • Enzymatic hydrolysis and chiral resolution methods have been successfully applied to related methoxyphenyl amino acid derivatives, achieving enantiomeric excesses exceeding 90%.
  • Continuous flow synthesis and automated purification are recommended for industrial scale-up to enhance reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis[][4].

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes[][4].

    Medicine: Research explores its potential therapeutic applications, including its use as a biomarker for certain diseases and its role in drug development[][4].

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals[][4].

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Analogues by Substitution Pattern

Methoxy-Substituted Derivatives
  • 3-(2-Methoxyphenyl)propanoic acid (CAS: 6342-77-4): Lacks the amino and hydroxy groups but shares the methoxyphenyl motif. Used in synthetic routes for NSAIDs; lower molecular weight (180.20 g/mol) .
  • (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS: 752198-18-8): Features two methoxy groups (2- and 3-positions) and an amino group. Molecular weight: 239.24 g/mol. Positional isomerism affects receptor binding .
Hydroxy-Substituted Derivatives
  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid (L-Tyrosine): Natural amino acid with a para-hydroxy group. Molecular weight: 181.19 g/mol. Critical for protein synthesis and neurotransmitter production .
  • (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-Dopa): Two hydroxy groups (3- and 4-positions). Molecular weight: 197.19 g/mol. Precursor to dopamine; used in Parkinson’s disease treatment .
Halogen-Substituted Derivatives
  • 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7): Fluorine at 3-position enhances metabolic stability. Molecular weight: 199.18 g/mol. Acts as a tyrosine derivative .
  • 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS: 66-02-4): Di-iodo substitution increases molecular weight (423.01 g/mol). Used in thyroid hormone analogs .

Pharmacological and Functional Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Weight (g/mol) Substituents Biological Activity Reference
Target Compound 211.21 3-methoxy, 3-hydroxy Potential anti-inflammatory
L-Tyrosine 181.19 4-hydroxy Neurotransmitter synthesis
L-Dopa 197.19 3,4-dihydroxy Parkinson’s therapy
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 199.18 3-fluoro, 4-hydroxy Tyrosine derivative
BMAA (2-Amino-3-(methylamino)propanoic acid) 118.15 Methylamino Neurotoxic, blood-brain barrier permeant
Key Findings:
  • Anti-Inflammatory Potential: The target compound’s β-hydroxy-β-aryl structure aligns with NSAID-like activity observed in fenbufen analogs, where oxo-functionality enhances anti-inflammatory effects .
  • Neuroactivity: Unlike BMAA, which shows neurotoxicity at high doses (>100 mg/kg), the target compound lacks methylamino groups, suggesting lower neurotoxic risk .
  • Halogens: Fluorine or iodine substitutions increase molecular weight and may alter target selectivity (e.g., thyroid hormone analogs vs. NSAIDs) .

Biological Activity

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid (often referred to as 3-(3-methoxyphenyl)propanoic acid or HMPA) is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique structural features, including an amino group, a hydroxyl group, and a methoxy group which contribute to its diverse biological effects. This article explores the biological activities of HMPA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol
  • Solubility : HMPA is soluble in water due to its hydrochloride form, enhancing its applicability in biochemical research and pharmaceutical development.

HMPA exhibits multiple mechanisms of action, which include:

  • Enzyme Modulation : It can act as an inhibitor or activator of various enzymes, influencing metabolic pathways and cellular processes.
  • Receptor Interaction : The compound interacts with specific cellular receptors, potentially affecting signal transduction pathways .
  • Antimicrobial Activity : Research indicates that HMPA demonstrates antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antimicrobial Effects

HMPA has been shown to possess significant antimicrobial activity. In vitro studies report the minimum inhibitory concentration (MIC) values for HMPA against several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, HMPA exhibits antifungal properties against Candida albicans and Fusarium oxysporum .

Neuroprotective Properties

HMPA is being investigated for its neuroprotective effects, particularly in the context of neurological disorders. Studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. Its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease is under exploration.

Case Studies

  • Neuroprotective Effects in Animal Models :
    A study conducted on mice demonstrated that administration of HMPA resulted in improved cognitive function and reduced neuroinflammation markers when subjected to oxidative stress conditions.
  • Antimicrobial Efficacy :
    In a controlled laboratory setting, HMPA was tested against various pathogenic bacteria. The results indicated that it effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Research Findings

Recent research highlights the multifaceted roles of HMPA in biological systems:

  • Metabolic Pathways : HMPA has been linked to alterations in glucose metabolism and lipid profiles in animal models, suggesting its potential application in metabolic syndrome management .
  • Protein Interactions : Metabolomics studies reveal that HMPA interacts with multiple proteins involved in metabolic regulation, indicating a broader impact on physiological processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis involving protection/deprotection strategies is commonly employed. For example:

  • Step 1 : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
  • Step 2 : Introduce the methoxyphenyl moiety via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability.
  • Step 3 : Deprotect the amino group under acidic conditions (e.g., trifluoroacetic acid).
  • Optimization : Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity, and adjust solvent polarity (e.g., DMF for coupling, ethanol for crystallization) to enhance yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and chiral purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., hydroxy and methoxy group interactions) .
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to determine enantiomeric excess (≥98% ee required for biological studies) .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly critical for studying enantiomer-specific biological activity .

Q. What are the common chemical reactions (e.g., oxidation, substitution) observed in this compound, and what reagents are typically employed?

  • Methodological Answer :

  • Oxidation : The β-hydroxy group can be oxidized to a ketone using Jones reagent (CrO3/H2SO4), monitored by FT-IR for carbonyl peak emergence at ~1700 cm⁻¹ .
  • Nucleophilic Substitution : Methoxy groups undergo demethylation with BBr3 in dichloromethane, yielding phenolic derivatives for further functionalization .
  • Amino Group Derivatization : Acylation with acetic anhydride introduces acetylated analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve high enantiomeric excess in the production of this chiral amino acid derivative?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral oxazaborolidine catalysts in ketone reductions to establish the β-hydroxy stereocenter (up to 95% ee) .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer, achieving >99% ee .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral auxiliaries (e.g., L-tartaric acid) and recrystallize for purification .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding affinity to enzyme active sites (e.g., tyrosine hydroxylase), prioritizing poses with hydrogen bonds to the methoxy and hydroxy groups .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on solvent-accessible surface area (SASA) of the phenyl ring .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for enzyme inhibition mechanisms, using DFT (B3LYP/6-31G*) for the ligand .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values) across different studies?

  • Methodological Answer :

  • Purity Validation : Confirm compound integrity via LC-MS (ESI+) and 1H NMR; impurities >1% can skew bioassay results .
  • Assay Standardization : Replicate experiments using uniform protocols (e.g., ATP-luciferase assays for kinase inhibition at pH 7.4, 37°C) .
  • Orthogonal Assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .

Q. What thermodynamic considerations (e.g., entropy changes, Gibbs free energy) are critical in designing efficient synthetic pathways for this compound?

  • Methodological Answer :

  • Reaction Spontaneity : Calculate ΔG using differential scanning calorimetry (DSC). For exothermic steps (ΔH <0), ensure TΔS > ΔH to favor spontaneity (ΔG <0) .
  • Solvent Effects : Use Hansen solubility parameters to select solvents (e.g., DMSO for polar intermediates) that minimize activation energy .
  • Transition State Stabilization : Add crown ethers to reduce entropy penalties in SN2 reactions involving bulky methoxyphenyl groups .

Q. How does the electronic and steric influence of the 3-methoxyphenyl substituent affect the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electronic Effects : The methoxy group’s +M (mesomeric) effect directs electrophilic substitution to the para position. Confirm via nitration (HNO3/H2SO4) yielding 4-nitro derivatives .
  • Steric Hindrance : Molecular mechanics (MMFF94) simulations predict reduced reactivity at the ortho position due to methoxy group bulkiness .
  • Hammett Analysis : Plot log(k) vs. σ values to quantify substituent effects on reaction rates (e.g., ρ = +1.2 for nucleophilic aromatic substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.